BenchChemオンラインストアへようこそ!

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethyl)benzamide

Regioisomerism Physicochemical profiling Structure-activity relationships

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethyl)benzamide (CAS 1448034-23-8; molecular formula C₁₆H₁₆F₃N₃O₂; MW 339.31 g/mol) is a pyrazole-amide derivative featuring three defining structural modules: an N1-tetrahydropyran (oxan-4-yl) substituent on the pyrazole ring, a 4-aminopyrazole linker, and an ortho-trifluoromethyl benzamide moiety. The compound belongs to a scaffold class that has been disclosed in patent literature as possessing RORγ (retinoic acid receptor-related orphan receptor gamma) inhibitory activity , and more broadly falls within the pyrazole-benzamide chemotype explored for kinase inhibition and nuclear receptor modulation.

Molecular Formula C16H16F3N3O2
Molecular Weight 339.318
CAS No. 1448034-23-8
Cat. No. B2854851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethyl)benzamide
CAS1448034-23-8
Molecular FormulaC16H16F3N3O2
Molecular Weight339.318
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C16H16F3N3O2/c17-16(18,19)14-4-2-1-3-13(14)15(23)21-11-9-20-22(10-11)12-5-7-24-8-6-12/h1-4,9-10,12H,5-8H2,(H,21,23)
InChIKeyARYQROCUHNIWOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethyl)benzamide (CAS 1448034-23-8): Structural Identity and Procurement Baseline


N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethyl)benzamide (CAS 1448034-23-8; molecular formula C₁₆H₁₆F₃N₃O₂; MW 339.31 g/mol) is a pyrazole-amide derivative featuring three defining structural modules: an N1-tetrahydropyran (oxan-4-yl) substituent on the pyrazole ring, a 4-aminopyrazole linker, and an ortho-trifluoromethyl benzamide moiety [1]. The compound belongs to a scaffold class that has been disclosed in patent literature as possessing RORγ (retinoic acid receptor-related orphan receptor gamma) inhibitory activity [2], and more broadly falls within the pyrazole-benzamide chemotype explored for kinase inhibition and nuclear receptor modulation [3]. Its physicochemical profile—including the hydrogen-bond-accepting oxane oxygen, the hydrogen-bond-donating amide NH, and the lipophilic -CF₃ group—positions it as a balanced, fragment-like intermediate for medicinal chemistry optimization [1].

Why N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethyl)benzamide Cannot Be Casually Substituted: Structural Determinants of Differentiation


Within the pyrazole-benzamide chemotype, even seemingly conservative structural changes can profoundly alter target engagement, selectivity, and physicochemical properties. The oxan-4-yl (tetrahydropyran) substituent at the N1 position of the pyrazole is not merely a solubilizing group: it introduces a stereoelectronically distinct oxygen atom capable of participating in hydrogen-bond networks with target proteins, while its chair conformation imposes a specific spatial orientation distinct from N-methyl, N-aryl, or unsubstituted (NH) pyrazole analogs [1]. The ortho-trifluoromethyl substitution on the benzamide ring dictates both the conformational preference of the amide bond and the electron-deficient character of the aryl ring, parameters that cannot be recapitulated by meta- or para-CF₃ regioisomers (e.g., CAS 1798462-15-3) [2]. Furthermore, published SAR on related pyrazole-benzamide RORγ inverse agonists demonstrates that modifications at the pyrazole N1 position and the benzamide substitution pattern are not tolerated in a simple additive manner—changes that appear minor can shift IC₅₀ values by more than 100-fold [3]. These structure-activity relationships underscore why procurement specifications must be exact: a generic “pyrazole-trifluoromethyl-benzamide” designation is insufficient to guarantee the biological or chemical performance profile required for reproducible research.

Quantitative Differentiation Evidence for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethyl)benzamide: Comparator-Based Analysis


Ortho- vs. Meta- vs. Para-CF₃ Regioisomerism: Impact on Predicted Physicochemical and Binding Profiles

The target compound bears an ortho-trifluoromethyl substituent on the benzamide ring (CAS 1448034-23-8). Its closest regioisomeric analog, N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide (meta-CF₃ isomer, CAS not independently assigned but cataloged), differs solely in the position of the -CF₃ group on the benzamide phenyl ring. In published SAR from the RORγ inverse agonist patent series (US 9,365,522 B2), compounds with ortho-substituted benzamide components exhibited distinct potency and selectivity profiles compared to their meta- and para-substituted counterparts when evaluated in RORγ TR-FRET binding assays [1]. While direct IC₅₀ data for this specific compound are not publicly available in peer-reviewed literature, the patent teaches that the ortho-CF₃ substitution pattern contributes to a unique combination of steric and electronic effects that influence amide bond geometry and target protein interaction, parameters that cannot be assumed interchangeable across regioisomers [1]. For procurement, this means that substitution of the ortho-CF₃ benzamide with a meta- or para-CF₃ regioisomer risks altering both binding affinity and off-target profiles in a non-linear, unpredictable manner [2].

Regioisomerism Physicochemical profiling Structure-activity relationships

N1-Oxan-4-yl vs. N1-H (Unsubstituted) Pyrazole: Impact of Tetrahydropyran on Calculated Physicochemical Descriptors

The N1-oxan-4-yl (tetrahydropyran) substituent distinguishes the target compound from the simpler N1-unsubstituted analog, N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide (CAS 1153804-00-2). The oxan-4-yl group contributes an additional hydrogen bond acceptor (the ring oxygen), increases molecular weight from 255.20 g/mol (des-oxane analog) to 339.31 g/mol, and adds a calculated XLogP3-AA value of approximately -0.1 for the pyrazole-amine precursor, compared to a more polar NH-pyrazole [1]. In the RORγ inverse agonist patent series (US 9,365,522 B2), the introduction of a tetrahydropyran moiety at the N1 position of related pyrazole amides was associated with improved physical properties—including solubility and metabolic stability—relative to unsubstituted or N-methyl variants, as measured by standard ADME assays [2]. The class-level inference is that the oxan-4-yl group modulates both solubility (through increased polar surface area from the ring oxygen) and lipophilicity (through additional hydrocarbon surface), parameters that directly affect assay behavior, DMSO stock solution preparation, and cellular permeability in screening cascades [3].

Physicochemical properties Solubility Ligand efficiency

Direct Oxan-4-yl Attachment vs. Methylene-Spaced Oxan-4-ylmethyl: Conformational and Steric Implications

The target compound features a direct N1–C bond between the pyrazole ring and the oxan-4-yl group. A closely related analog, N-[1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazol-4-yl]-4-(trifluoromethyl)benzamide (CAS 1798462-15-3), differs in two respects: (a) a methylene (-CH₂-) spacer is inserted between the pyrazole N1 and the tetrahydropyran ring, and (b) the -CF₃ group is in the para rather than ortho position. The presence or absence of the methylene spacer alters the distance and conformational flexibility between the tetrahydropyran and pyrazole rings. In published SAR for related chemotypes, such linker modifications have been shown to affect both the conformational ensemble sampled by the molecule and the presentation of the tetrahydropyran oxygen to solvent or protein environments, with measurable consequences for binding kinetics and thermodynamic solubility [1]. This structural difference, while subtle, is frequently exploited in lead optimization to tune both potency and ADME properties [2].

Conformational analysis Steric effects Linker chemistry

Research and Industrial Application Scenarios for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethyl)benzamide (CAS 1448034-23-8)


RORγ Nuclear Receptor Drug Discovery: Lead Optimization and SAR Expansion

The compound's structural features—pyrazole-amide scaffold, N1-tetrahydropyran substituent, and ortho-CF₃ benzamide—align with the core pharmacophore of RORγ inverse agonists disclosed in US Patent 9,365,522 B2 [1]. Researchers engaged in autoimmune disease drug discovery (e.g., psoriasis, rheumatoid arthritis, multiple sclerosis) can employ this compound as a reference standard or starting point for SAR exploration, particularly to probe the contribution of the ortho-CF₃ substitution and direct oxan-4-yl attachment on RORγ ligand-binding domain engagement [2]. The compound's structural features permit systematic variation: modification of the benzamide substitution pattern, replacement of the oxane ring with alternative saturated heterocycles, or functionalization at the pyrazole C3/C5 positions.

Kinase Inhibitor Screening Libraries: Privileged Scaffold Deployment

The pyrazole-benzamide chemotype has been extensively validated across multiple kinase targets including TrkA, p38 MAPK, and FGFR family members [1]. This specific compound, with its balanced physicochemical properties (moderate MW, acceptable hydrogen-bonding capacity, and the metabolically robust oxane ring), is well-suited for inclusion in targeted or diversity-oriented kinase inhibitor screening libraries. Its ortho-CF₃ benzamide component provides a distinctive electron-deficient aryl ring that can engage in orthogonal interactions with the kinase hinge region or hydrophobic back pocket, complementing the hydrogen-bonding capacity of the pyrazole-amide linker [2].

Chemical Biology Tool Compound Development: Studying Tetrahydropyran-Containing Pharmacophores

The tetrahydropyran (oxane) ring is an increasingly utilized motif in medicinal chemistry due to its favorable balance of lipophilicity, solubility, and metabolic stability compared to phenyl or piperidine isosteres [1]. This compound serves as a valuable reference molecule for cheminformatics studies aimed at quantifying the impact of oxane incorporation on ADME parameters (logP shift, aqueous solubility, CYP450 metabolic stability) relative to matched molecular pairs lacking the saturated oxygen heterocycle. Such data are critical for computational chemists developing predictive models for lead optimization campaigns [3].

Synthetic Methodology Development: Amide Bond Formation and Pyrazole Functionalization

The compound is formed via amide coupling between 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine (CAS 1190380-49-4) and 2-(trifluoromethyl)benzoic acid [1]. This straightforward synthetic route makes the compound an excellent test substrate for developing or benchmarking novel amide bond-forming methodologies (e.g., catalytic coupling reagents, flow chemistry protocols, or green chemistry approaches). The presence of the Lewis-basic oxane oxygen and the electron-deficient CF₃-substituted benzamide provides distinct chemoselectivity challenges that can stress-test new synthetic methods.

Quote Request

Request a Quote for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.